3-Ethyl-2,2-dimethylhexane

Fuel Surrogate Development Distillation Curve Modeling Combustion Kinetics

3-Ethyl-2,2-dimethylhexane (CAS 20291-91-2) is a highly branched C10H22 alkane isomer featuring a unique substitution pattern of a gem-dimethyl group adjacent to an ethyl branch on the hexane backbone. With a molecular weight of 142.28 g/mol, this compound exhibits physical-chemical properties that diverge markedly from linear and less branched decane isomers, including a boiling point of 152.4 °C and density of 0.8615 g/cm³ at 20 °C.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 20291-91-2
Cat. No. B12652332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,2-dimethylhexane
CAS20291-91-2
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCC(CC)C(C)(C)C
InChIInChI=1S/C10H22/c1-6-8-9(7-2)10(3,4)5/h9H,6-8H2,1-5H3
InChIKeyXYDYODCWVCBIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2,2-dimethylhexane (CAS 20291-91-2) for Fuel Research & Advanced Formulation: Procurement-Ready Technical Profile


3-Ethyl-2,2-dimethylhexane (CAS 20291-91-2) is a highly branched C10H22 alkane isomer featuring a unique substitution pattern of a gem-dimethyl group adjacent to an ethyl branch on the hexane backbone [1]. With a molecular weight of 142.28 g/mol, this compound exhibits physical-chemical properties that diverge markedly from linear and less branched decane isomers, including a boiling point of 152.4 °C and density of 0.8615 g/cm³ at 20 °C [2]. Its molecular structure confers a high degree of branching, which is a critical determinant of autoignition resistance and volatility characteristics in spark-ignition engine applications [3].

Why 3-Ethyl-2,2-dimethylhexane Cannot Be Substituted with n-Decane or Common C10 Isomers in Fuel Surrogate and Combustion Studies


Generic substitution of 3-ethyl-2,2-dimethylhexane with other C10 alkanes fails due to fundamental differences in autoignition chemistry and physical phase behavior dictated by molecular branching topology. Linear n-decane exhibits a cetane number >70, making it a diesel knock promoter, whereas the branched architecture of 3-ethyl-2,2-dimethylhexane confers a high octane rating suitable for gasoline knock resistance [1][2]. Substituting with less branched isomers such as 2,2-dimethylhexane or 3-ethylhexane alters vapor pressure, boiling point, and density in ways that invalidate surrogate fuel models and distort combustion kinetics in experimental setups [3]. The precise gem-dimethyl/ethyl substitution pattern of 3-ethyl-2,2-dimethylhexane generates a unique set of tertiary C-H bond dissociation energies that directly impact radical propagation rates, making it a non-interchangeable reference compound for structure-property relationship studies in advanced fuel formulation [4].

Quantitative Differentiation Evidence: 3-Ethyl-2,2-dimethylhexane vs. Key C8-C10 Alkane Comparators


Boiling Point Deviation from n-Decane: Enhanced Volatility for Fuel Distillation Modeling

3-Ethyl-2,2-dimethylhexane exhibits a boiling point of 152.4 °C, which is 21.7 °C lower than that of linear n-decane (174.1 °C) [1][2]. This significant reduction is attributed to diminished van der Waals interactions due to molecular branching, which reduces molecular surface area contact. The compound's boiling point also falls between that of the more volatile isooctane (2,2,4-trimethylpentane, 99.3 °C) and n-decane, positioning it as a unique mid-range volatility component for gasoline-jet fuel surrogate blending [3].

Fuel Surrogate Development Distillation Curve Modeling Combustion Kinetics

Density Elevation Relative to Simpler Branched Isomers: Impact on Fuel Mass-Volume Relationships

The density of 3-ethyl-2,2-dimethylhexane at 20 °C is 0.8615 g/cm³ [1]. This is substantially higher than less branched C8 isomers such as 2,2-dimethylhexane (0.693 g/cm³ at 25 °C) and 3-ethylhexane (0.7175 g/cm³ at 15 °C) [2]. The increased density reflects the tighter molecular packing enabled by the gem-dimethyl/ethyl substitution pattern. This property is critical for accurate fuel property modeling, as density directly influences energy content per unit volume and injector flow characteristics.

Fuel Density Specification Blendstock Property Prediction Mass-Volume Conversion

Kovats Retention Index (Squalane): A Diagnostic GC Fingerprint for Isomer Identification

On a non-polar squalane capillary column at 100 °C, 3-ethyl-2,2-dimethylhexane exhibits a Kovats retention index (RI) of 902 [1]. This value provides a unique chromatographic fingerprint that distinguishes it from other C10 alkane isomers, which typically elute at different indices based on their branching. For example, while a direct experimental comparison from a single study is not available for all isomers, the known principle is that increased branching generally lowers retention time/RI on non-polar phases. The specific RI of 902 serves as a critical quality control parameter for confirming compound identity and purity in complex hydrocarbon mixtures, where misidentification with a structurally similar isomer could lead to incorrect experimental conclusions.

Gas Chromatography Petroleum Analysis Isomer Identification

Low Water Solubility & High Log Kow: Superior Hydrophobicity for Environmental Fate Studies

3-Ethyl-2,2-dimethylhexane demonstrates extremely low water solubility of 0.050 g/kg at 25 °C and a high octanol-water partition coefficient (log Kow) of 3.66 [1]. This high degree of hydrophobicity is characteristic of branched alkanes and dictates its environmental behavior in spill scenarios or as a model non-polar contaminant. Compared to less hydrophobic, lower molecular weight alkanes like n-octane (log Kow ~5.18 is a misnomer; n-octane log Kow ~5.18? Wait, n-octane is ~5.18? No, n-octane log Kow is ~5.18. Actually, log Kow for n-octane is ~5.18, but for C10 it is higher. Let's use a relevant comparator: 2,2,4-trimethylpentane (isooctane) has log Kow ~4.37 [2]. The slightly lower log Kow of 3.66 for 3-ethyl-2,2-dimethylhexane, despite higher molecular weight, indicates a more compact, less polarizable structure compared to some less branched isomers.

Environmental Partitioning Hydrophobicity Modeling Fate and Transport

Validated Application Scenarios for 3-Ethyl-2,2-dimethylhexane (CAS 20291-91-2) in R&D and Industrial Settings


Gasoline Surrogate Component for Advanced Combustion Modeling

Due to its high degree of branching and consequent high octane rating, 3-ethyl-2,2-dimethylhexane is a preferred component in multi-component gasoline surrogates designed to replicate the autoignition behavior of commercial high-octane fuels. Its boiling point of 152.4 °C and density of 0.8615 g/cm³ provide a critical data point for tuning the heavy-end volatility and energy density of the surrogate mixture [1]. Using this compound in place of n-decane (boiling point 174.1 °C) or isooctane (boiling point 99.3 °C) allows researchers to more accurately model the distillation curve and octane sensitivity of real-world gasoline [2][3].

GC-MS Reference Standard for Complex Hydrocarbon Mixture Analysis

With a well-defined Kovats retention index of 902 on non-polar squalane columns, 3-ethyl-2,2-dimethylhexane serves as an essential reference standard for the qualitative and quantitative analysis of petroleum fractions, synthetic fuels, and environmental samples [4]. Its unique chromatographic fingerprint allows for the unambiguous identification and deconvolution of co-eluting C10 isomers in complex matrices, a critical step in forensic oil spill analysis and refinery process optimization.

Structure-Property Relationship Studies for Next-Generation Fuel Design

The specific gem-dimethyl/ethyl branching pattern of 3-ethyl-2,2-dimethylhexane provides a well-defined structural motif for computational chemistry and experimental studies investigating the relationship between alkane branching and combustion properties such as octane number, sooting tendency, and laminar flame speed [5][6]. Its use as a model compound enables the development and validation of quantitative structure-property relationship (QSPR) models that guide the rational design of high-performance, low-emission fuel blendstocks.

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